
4-Octylbenzoic acid
Overview
Description
4-Octylbenzoic acid: is an organic compound with the molecular formula C15H22O2 . It is a derivative of benzoic acid, where the hydrogen atom at the para position of the benzene ring is replaced by an octyl group. This compound is known for its liquid crystalline properties and is used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Octylbenzoic acid can be synthesized through the reaction of benzoic acid with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
C6H5COOH+C8H17Br→C6H4(CO2H)(C8H17)+HBr
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The product is then purified through crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-Octylbenzoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Formation of octylbenzaldehyde or octylbenzoquinone.
Reduction: Formation of octylbenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Liquid Crystalline Materials
4-Octylbenzoic acid serves as a precursor in the synthesis of liquid crystal polymers, particularly side-chain liquid crystals. These materials exhibit unique properties that are valuable in display technologies and other optoelectronic applications.
- Synthesis of Liquid Crystals : The compound is utilized to create side-chain liquid crystal polymers, which have been shown to possess favorable thermal and optical properties. For instance, it acts as an intermediate for synthesizing 4-(4-octyloxybenzoyloxy)benzoic acid, which is crucial for developing advanced liquid crystal displays (LCDs) .
- Thermal Properties : Research indicates that compounds derived from this compound exhibit distinct thermal transitions, making them suitable for applications in temperature-sensitive devices .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is recognized for its role as an intermediate in drug synthesis.
- Sphingosine Kinase Inhibitors : The compound has been explored in the development of inhibitors targeting sphingosine kinases (SphKs), which are implicated in various diseases including cancer and inflammation. For example, derivatives of this compound have been synthesized to enhance the selectivity and potency of SphK inhibitors .
- Biological Activity : Studies have shown that certain derivatives can inhibit smooth muscle cell proliferation without inducing cytotoxicity, highlighting their potential therapeutic applications .
Material Science and Nanotechnology
The integration of this compound into nanostructured materials has opened new avenues for research.
- Conjugated Polymer Systems : The compound has been used in the assembly of donor-acceptor-type conjugated polymer films. These films demonstrate strong bathochromic shifts, which are essential for improving light absorption and energy conversion efficiency in photovoltaic applications .
- Stabilization of Nanowires : The presence of this compound facilitates the stabilization of nanowires in polymer matrices, enhancing their mechanical and electrical properties .
Data Summary Table
Application Area | Specific Use | Key Findings |
---|---|---|
Liquid Crystals | Precursor for liquid crystal polymers | Exhibits favorable thermal and optical properties |
Pharmaceutical Industry | Intermediate for SphK inhibitors | Inhibits cell proliferation without cytotoxic effects |
Material Science | Component in nanostructured materials | Enhances light absorption and energy conversion |
Case Studies
- Liquid Crystal Synthesis : A study demonstrated the successful synthesis of a side-chain liquid crystal polymer using this compound as a starting material. The resulting polymer exhibited high thermal stability and excellent optical clarity, making it suitable for LCD applications .
- Pharmaceutical Development : Research focused on synthesizing a series of oxadiazole-based SphK inhibitors derived from this compound showed promising results in reducing sphingosine-1-phosphate levels in cancer cell lines, indicating potential therapeutic benefits .
- Nanotechnology Applications : A project involving the use of this compound in conjugated polymer systems highlighted its role in stabilizing nanowires, leading to improved performance metrics in organic photovoltaic cells .
Mechanism of Action
The mechanism of action of 4-octylbenzoic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octyl group enhances its solubility in organic solvents, facilitating its incorporation into various matrices. The carboxylic acid group can form hydrogen bonds with other molecules, influencing the compound’s behavior in different environments.
Comparison with Similar Compounds
4-Octyloxybenzoic acid: Similar structure but with an ether linkage instead of a direct alkyl chain.
4-Decylbenzoic acid: Similar structure with a longer alkyl chain.
4-Hexylbenzoic acid: Similar structure with a shorter alkyl chain.
Uniqueness: 4-Octylbenzoic acid is unique due to its specific alkyl chain length, which imparts distinct liquid crystalline properties. This makes it particularly useful in the synthesis of liquid crystalline materials with specific thermal and optical characteristics.
Biological Activity
4-Octylbenzoic acid is an organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
This compound is characterized by a benzoic acid core with an octyl side chain. Its molecular formula is . The presence of the long alkyl chain enhances its lipophilicity, influencing its biological interactions.
Research indicates that this compound exhibits significant biological activity, particularly as a modulator of sphingosine kinases (SphKs), which are enzymes involved in sphingolipid metabolism. SphK1 and SphK2 play crucial roles in cell signaling pathways related to cell proliferation, survival, and apoptosis.
- Inhibition of Sphingosine Kinases :
- Effects on Cell Proliferation :
- Cell Viability :
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to its structural characteristics. The following table summarizes key findings from SAR studies:
Compound | Structure | (μM) | Biological Activity |
---|---|---|---|
This compound | Structure | 55 (SphK1), 20 (SphK2) | Dual inhibitor |
Compound A | Similar to this compound | 48 | SphK1 selective |
Compound B | Altered side chain | >100 | No significant inhibition |
Case Study 1: Inhibition of Vascular Smooth Muscle Cell Proliferation
In a study examining the effects of this compound on vascular smooth muscle cells, it was found that pre-treatment with the compound significantly reduced cell proliferation induced by serum stimulation. The effective concentration was approximately 10 μM, demonstrating its potential as a therapeutic agent in cardiovascular diseases .
Case Study 2: Selectivity for SphK Isoenzymes
Further investigations revealed that modifications to the alkyl chain could enhance selectivity for SphK isoenzymes. For instance, compounds derived from this compound with shorter or branched alkyl chains exhibited varying degrees of inhibition against SphK1 and SphK2, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Octylbenzoic acid in laboratory settings?
- Methodological Answer : this compound can be synthesized via esterification of benzoic acid derivatives with octanol under acidic catalysis (e.g., sulfuric acid) or through nucleophilic substitution reactions involving octyl halides. Post-synthesis purification typically involves recrystallization using ethanol/water mixtures or column chromatography. Ensure characterization via melting point analysis (97–98°C) and NMR spectroscopy to confirm the absence of unreacted starting materials .
Q. Which analytical techniques are essential for verifying the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the aromatic proton environment and the octyl chain integration.
- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns (C18) with UV detection at 254 nm.
- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carbonyl (C=O) stretching (~1700 cm) and hydroxyl (O-H) absorption bands.
Cross-reference data with literature values for consistency .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Chemical Stability : Test reactivity with strong oxidizers (e.g., KMnO) under controlled environments (inert gas, moisture-free).
- Light Sensitivity : Store samples in amber vials and monitor degradation via UV-Vis spectroscopy over time.
Document all conditions meticulously to ensure reproducibility .
Advanced Research Questions
Q. How can computational tools predict retrosynthetic pathways for this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose synthetic routes. For example:
- Ester Hydrolysis : Start with 4-(octanoyloxy)benzoic acid and hydrolyze using NaOH/HO.
- Retrosynthetic Disconnection : Target the octyl-benzoate bond and identify compatible reagents (e.g., octyl bromide + 4-carboxybenzaldehyde).
Validate predictions with small-scale pilot reactions and adjust based on yields .
Q. What strategies resolve discrepancies in reported physicochemical data for this compound (e.g., melting point variability)?
- Methodological Answer :
- Reproducibility Checks : Replicate synthesis and purification protocols across independent labs.
- Multi-Technique Validation : Combine differential scanning calorimetry (DSC) with melting point apparatus to confirm thermal behavior.
- Batch Analysis : Compare multiple synthesis batches to identify impurities (e.g., via LC-MS).
Publish detailed experimental conditions (solvents, heating rates) to minimize ambiguity .
Q. How can quantitative structure-activity relationship (QSAR) models correlate structural features of this compound with biological activity?
- Methodological Answer :
- Descriptor Selection : Calculate logP (octanol-water partition coefficient) and polar surface area to predict membrane permeability.
- Biological Assays : Test enzyme inhibition (e.g., cyclooxygenase) and correlate with substituent electronic effects (Hammett σ values).
- Regression Analysis : Use partial least squares (PLS) to model activity trends.
Cross-validate predictions with in vitro assays and crystallographic data for target proteins .
Q. Methodological Best Practices
- Data Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to separate raw data (appendices) from processed results (main text). Include experimental replicates and uncertainty estimates .
- Reproducibility : Provide detailed synthesis protocols (molar ratios, reaction times) in supplementary materials. For known compounds, cite CAS 3575-31-3 and PubChem entries .
Properties
IUPAC Name |
4-octylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-11-14(12-10-13)15(16)17/h9-12H,2-8H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLDNJKHLQOJGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4063088 | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3575-31-3 | |
Record name | 4-Octylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3575-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Octylbenzoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Octylbenzoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173066 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-octyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4063088 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-octylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.629 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-OCTYLBENZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWH5I1J38K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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